1,3-Dioxepan-2-one

Description

Historical Context and Evolution of Research on Cyclic Dioxa-Lactones

The study of cyclic esters, or lactones, is a cornerstone of organic chemistry and polymer science. These structures, characterized by an ester group within a carbon ring, are prevalent in nature and play a vital role in many biological processes. researchgate.net The inherent ring strain in many lactones makes them suitable monomers for ring-opening polymerization (ROP), a process that has been extensively explored for creating a wide array of polyesters.

The investigation into cyclic esters containing additional heteroatoms, such as oxygen, giving rise to dioxa-lactones, represents a specific and significant evolution in this field. The inclusion of a second oxygen atom within the ring structure modifies the chemical and physical properties of the monomer and the resulting polymer. Research into the polymerization of related seven-membered ring structures, such as 1,3-dioxepan, dates back to at least 1969. acs.org The broader family of lactones has been recognized for its role in chemical communication between organisms and for its utility in creating biodegradable polymers. researchgate.netrsc.org The development of synthetic methods for various lactones, including those derived from the reaction of diols with carbonates, has further expanded the library of available monomers for polymer synthesis. researchgate.net Over the past few decades, a major focus has been on developing catalysts, including organometallic compounds and, more recently, organocatalysts, to control the polymerization process and produce materials with specific properties for biomedical and microelectronic applications. mdpi.com

Structural Classification and Nomenclature within Cyclic Ester Chemistry

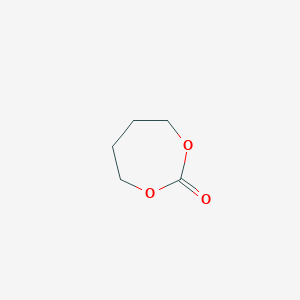

1,3-Dioxepan-2-one is classified as a cyclic carbonate ester. Structurally, it is a seven-membered heterocyclic compound containing two oxygen atoms and a ketone group. The nomenclature can be broken down as follows:

"Dioxepan" : Indicates a seven-membered ("-epan") ring containing two ("di-") oxygen ("-oxa-") atoms.

"1,3-" : Specifies the positions of the two oxygen atoms relative to each other within the ring.

"-2-one" : Denotes a ketone (carbonyl group) at the second position of the ring, which defines it as a carbonate.

Within the broader family of cyclic esters, it is a type of lactone. Its systematic IUPAC name is This compound . nih.gov It is also known by the synonym tetramethylene carbonate. nih.gov This structure is an isomer of the more extensively studied 1,5-Dioxepan-2-one (B1217222) (DXO).

| Property | Value |

| Molecular Formula | C₅H₈O₃ nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 4427-94-5 chemicalbook.com |

| Synonyms | tetramethylene carbonate nih.gov |

| InChIKey | VKSWWACDZPRJAP-UHFFFAOYSA-N nih.gov |

This table contains interactive data based on the text.

Significance of this compound as a Monomer in Contemporary Polymer Science and Materials Engineering

The significance of this compound as a monomer lies in its potential to undergo ring-opening polymerization (ROP) to form polycarbonates. These polymers are a class of biodegradable polyesters, which are of immense interest for biomedical applications, such as drug delivery systems and tissue engineering scaffolds, as well as for producing environmentally benign materials.

While research on this compound itself is not as extensive as on its isomer, 1,5-Dioxepan-2-one (DXO), the principles of its polymerization and the potential properties of its polymers can be inferred from the broader class of seven-membered cyclic esters. The polymerization of DXO, for instance, results in a hydrophilic and completely amorphous polymer with a low glass transition temperature (Tg) of approximately -39 °C. mdpi.com Copolymers created using DXO with other monomers like L-lactide (LLA) or ε-caprolactone (ε-CL) have been shown to produce materials with tunable degradation rates, stiffness, and hydrophilicity. researchgate.netacs.org For example, copolymers of DXO and L-LA are hydrolysable materials with glass transition temperatures ranging from -36°C to 58°C, depending on the composition. researchgate.net

The polymerization of cyclic carbonates is a well-established method for producing polycarbonates. The process often involves catalysts to open the ring and initiate chain growth. The resulting polymers contain carbonate linkages in their backbone, which can influence their thermal properties, degradation behavior, and mechanical performance compared to standard polyesters derived from lactones like ε-caprolactone.

Overview of Current Research Landscape and Emerging Trajectories

The current research landscape in the field of cyclic ester polymerization is heavily focused on sustainability, precision, and functionality. A significant trend is the move towards organocatalysis for ring-opening polymerization. mdpi.com Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are being investigated as alternatives to traditional metal-based catalysts (like tin compounds), which can leave trace metal residues, a concern for biomedical applications. mdpi.comgrafiati.com

Emerging research trajectories are centered on the synthesis of novel copolymers with precisely controlled architectures, such as block copolymers. acs.org By copolymerizing monomers like this compound with other cyclic esters (e.g., lactides, caprolactones), researchers aim to create materials with tailored properties. For instance, combining a soft, amorphous block derived from a dioxepan-2-one with a hard, semi-crystalline block from polylactide can yield elastomeric materials with controlled tensile strength and elongation. acs.org

Furthermore, there is growing interest in creating functional polyesters. This involves incorporating functional groups into the polymer backbone, either by using functionalized monomers or through post-polymerization modification. nih.gov For example, the copolymerization of a novel monomer, 5-(benzyloxy)-1,3-dioxepan-2-one, has been explored to create biodegradable copolymers with functional substituents distributed along the polymer chain. mdpi.com This approach opens pathways to materials that can be further modified, for instance, by attaching bioactive molecules, for advanced applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSWWACDZPRJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155449-11-9 | |

| Details | Compound: 1,3-Dioxepan-2-one, homopolymer | |

| Record name | 1,3-Dioxepan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155449-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dioxepan 2 One

Conventional Organic Synthesis Routes

Traditional methods for synthesizing 1,3-dioxepan-2-one rely on established principles of organic chemistry, including ring-closing reactions and multistep procedures involving common precursor molecules.

Intramolecular transesterification is a primary strategy for forming cyclic esters and carbonates. This approach involves a linear molecule containing both a hydroxyl group and an ester or related functional group. In the case of this compound, a suitable precursor would be a 4-hydroxybutyl derivative with a terminal group that can undergo cyclization.

The general mechanism involves the nucleophilic attack of the terminal hydroxyl group on the carbonyl carbon of an activated ester or chloroformate group. The reaction is typically promoted by a base, which deprotonates the hydroxyl group to increase its nucleophilicity, facilitating the ring-closing step and eliminating a leaving group. While this is a fundamental and viable strategy for cyclic carbonate formation, specific high-yield examples for this compound via this route require carefully optimized conditions to favor the seven-membered ring formation over competing intermolecular polymerization.

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) or a CO equivalent. The synthesis of cyclic carbonates from diols via carbonylation is an atom-economical approach. For this compound, this would involve the carbonylation of 1,4-butanediol.

Palladium-based catalysts have been shown to be effective for the oxidative carbonylation of diols. For instance, PdI2-catalyzed systems can successfully convert 1,2- and 1,3-diols into their corresponding five- and six-membered cyclic carbonates in good to excellent yields. unipr.itmdpi.com This process typically involves an oxidant to regenerate the active catalytic species. While this method is well-established for smaller rings, its application to the synthesis of the seven-membered this compound from 1,4-butanediol presents challenges related to the kinetics and thermodynamics of forming a larger ring.

The most common and versatile methods for preparing this compound involve the reaction of 1,4-butanediol with a suitable carbonyl derivative, such as phosgene, triphosgene, or dialkyl carbonates.

The reaction of a diol with triphosgene (bis(trichloromethyl) carbonate), a safer solid substitute for gaseous phosgene, is a known method for forming cyclic carbonates. The reaction is typically carried out in the presence of a base, like pyridine, to neutralize the HCl byproduct. However, conditions must be carefully controlled, as the reaction of 1,3-diols with triphosgene and excess pyridine can sometimes lead to the formation of dichlorides instead of the desired cyclic carbonate. nih.gov

Another widely used carbonyl source is dimethyl carbonate (DMC) . The transesterification of 1,4-butanediol with DMC is a greener alternative, with methanol being the only byproduct. However, this reaction often leads to the formation of linear oligomers or polymers rather than the cyclic monomer, especially under typical polycondensation conditions. researchgate.net Achieving a high yield of the cyclic monomer requires specific catalytic systems and reaction conditions that favor intramolecular cyclization over intermolecular chain growth.

| Precursor 1 | Precursor 2 | Common Catalyst/Reagent | Primary Product Type | Reference |

| 1,4-Butanediol | Triphosgene | Pyridine | Cyclic Carbonate / Dichloride | nih.gov |

| 1,4-Butanediol | Dimethyl Carbonate | Various | Oligomers / Polymers | researchgate.net |

| 1,3-Diols | Carbon Monoxide | PdI2 / Oxidant | Six-membered Cyclic Carbonate | unipr.itmdpi.com |

Catalytic Approaches in this compound Synthesis

To improve efficiency, selectivity, and sustainability, various catalytic systems have been explored for the synthesis of cyclic carbonates, including this compound.

Metal-based catalysts are widely employed in esterification and transesterification reactions. Tin(II) octoate (also known as tin(II) 2-ethylhexanoate (B8288628) or Sn(Oct)₂) is a notable catalyst in this field. However, its primary and most documented application is in the ring-opening polymerization of cyclic esters and carbonates to produce polyesters and polycarbonates, rather than in the synthesis of the monomer itself. It effectively initiates polymerization by coordinating with and activating the monomer.

For the synthesis of cyclic carbonates, other metal catalysts are more common. As mentioned previously, palladium iodide (PdI₂) has been successfully used for the oxidative carbonylation of 1,2- and 1,3-diols to form cyclic carbonates. unipr.itmdpi.com The extension of this palladium-catalyzed methodology to 1,4-butanediol for the synthesis of this compound remains an area for further investigation.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. Various organocatalysts have been shown to be effective in the synthesis of cyclic carbonates from diols and a carbonyl source like carbon dioxide or dimethyl carbonate.

For example, the reaction between diols and dimethyl carbonate can be catalyzed by organic ammonium or phosphonium salts, such as tetrabutylammonium bromide. These catalysts have demonstrated success in producing cyclic carbonates under continuous flow conditions. Heterocyclic carbenes have also been reported as effective catalysts for the synthesis of cyclic carbonates directly from diols and carbon dioxide (CO₂), a desirable green chemistry approach. These methods provide a promising route for the generation of this compound from 1,4-butanediol under milder and more sustainable conditions.

Green Chemistry Principles in this compound Production

Solvent-Free and Low-Solvent Reaction Systems

Solvent-free, or neat, reaction conditions represent an ideal scenario where the reactants themselves act as the reaction medium. This approach offers numerous advantages, including reduced waste, lower processing costs, simplified purification procedures, and often, enhanced reaction rates. While specific, documented solvent-free industrial synthesis of this compound is not prevalent in publicly available research, the principles have been successfully applied to structurally related compounds. For instance, highly efficient solvent-free syntheses have been developed for various 1,3-dioxane and 1,3-dioxolane derivatives, often utilizing solid catalysts or microwave irradiation to facilitate the reaction. researchgate.netmdpi.comnih.gov These methodologies demonstrate the potential for developing similar solvent-free routes for cyclic carbonates like this compound.

Low-solvent systems offer a pragmatic alternative when a completely solvent-free process is not feasible. This can involve using a minimal amount of a benign solvent to facilitate mixing and heat transfer or employing reactants in a way that minimizes the need for an additional solvent. Green solvents, such as water, supercritical fluids (like CO2), or bio-based solvents, are preferred alternatives to hazardous organic solvents. nih.govmdpi.com The development of low-solvent processes for this compound would focus on identifying reaction conditions and catalysts that promote high conversion rates in concentrated media, thereby reducing the environmental footprint of the synthesis.

Table 1: Comparison of Reaction Systems

| Feature | Traditional Solvent-Based System | Solvent-Free / Low-Solvent System |

|---|---|---|

| Solvent Usage | High volumes of organic solvents | None or minimal use of benign solvents |

| Waste Generation | Significant solvent and processing waste | Drastically reduced waste streams |

| Process Complexity | Often requires complex separation/purification | Simplified work-up and purification |

| Energy Consumption | High energy for heating and solvent recovery | Potentially lower energy requirements |

| Environmental Impact | Higher potential for pollution and hazards | Significantly lower environmental footprint |

Atom Economy and Process Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. libretexts.orgomnicalculator.com A higher atom economy signifies a more efficient process with less waste generated in the form of byproducts. scranton.edu

A common synthetic route to this compound is the transesterification of 1,4-butanediol with a carbonate source, such as diethyl carbonate (DEC). This reaction is often catalyzed and produces ethanol as a byproduct.

Reaction: 1,4-Butanediol + Diethyl Carbonate → this compound + Ethanol

To assess the efficiency of this process, the atom economy can be calculated based on the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| 1,4-Butanediol | C4H10O2 | 90.12 | Reactant |

| Diethyl Carbonate | C5H10O3 | 118.13 | Reactant |

| This compound | C5H8O3 | 116.11 | Desired Product |

Calculation:

Total Mass of Reactants: 90.12 g/mol (1,4-Butanediol) + 118.13 g/mol (Diethyl Carbonate) = 208.25 g/mol

Mass of Desired Product: 116.11 g/mol (this compound)

Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) x 100

Atom Economy (%) = (116.11 / 208.25) x 100 ≈ 55.76%

An atom economy of 55.76% indicates that a significant portion of the reactant atoms are incorporated into the byproduct, ethanol. While this is a valuable chemical, in the context of maximizing efficiency for the target molecule, there is room for improvement. Alternative synthetic routes with higher atom economy would be preferable from a green chemistry perspective. For example, a direct addition reaction of 1,4-butanediol with carbon dioxide, if catalytically feasible, could theoretically approach 100% atom economy.

Advanced Reaction Chemistry and Mechanisms of 1,3 Dioxepan 2 One

Ring-Opening Polymerization (ROP) Mechanism Elucidation

The ring-opening polymerization of 1,3-dioxepan-2-one can be initiated through various mechanisms, each with its own characteristic pathways and outcomes.

Cationic Ring-Opening Polymerization Pathways

Cationic ROP of cyclic esters like this compound involves the formation of a positively charged active species that propagates the polymerization. cmu.ac.th This process is typically initiated by acids. The reaction proceeds via an SN2-type mechanism where the initiator attacks the monomer, leading to the ring opening. cmu.ac.th

However, controlling cationic ROP can be challenging, often resulting in polymers with low molecular weights and broad molecular weight distributions. cmu.ac.th This is partly due to side reactions such as transesterification. Studies on the cationic polymerization of 1,5-dioxepan-2-one (B1217222) (DXO), a related monomer, with Lewis acids have shown that the highest molecular weight achieved was around 10,000 g/mol . cmu.ac.thdiva-portal.org

Anionic Ring-Opening Polymerization Mechanisms (e.g., Nucleophilic Attack)

Anionic ROP is initiated by a nucleophilic attack from a negatively charged species on the carbonyl carbon or the carbon atom adjacent to the acyl oxygen of the monomer. cmu.ac.th This results in the formation of a linear polyester (B1180765), with the propagating species being negatively charged and balanced by a positive counter-ion. cmu.ac.thdiva-portal.org

A significant challenge in anionic ROP is the occurrence of "back-biting" reactions, where the active chain end attacks another ester group on the same polymer chain. This can lead to the formation of cyclic oligomers and limit the molecular weight of the resulting polymer. cmu.ac.th The nature of the ionic propagating chain end and the solvent used can influence the reacting complex, ranging from fully ionic to almost covalent. diva-portal.org

Coordination-Insertion Mechanisms (e.g., Tin-Alkoxide Initiated ROP)

Coordination-insertion ROP, often referred to as pseudo-anionic ROP, is a widely used method for producing well-defined aliphatic polyesters. cmu.ac.th This mechanism is characteristic of initiators such as metal alkoxides and carboxylates, with tin(II) 2-ethylhexanoate (B8288628) (stannous octoate or Sn(Oct)₂) being a prominent example. capes.gov.brrsc.org

The process begins with the coordination of the monomer's exocyclic oxygen to the metal atom of the initiator. cmu.ac.th This coordination increases the electrophilicity of the monomer's carbonyl group and the nucleophilicity of the initiator's alkoxide portion. cmu.ac.th Subsequently, the acyl-oxygen bond of the monomer breaks, and the monomer is inserted into the metal-oxygen bond of the initiator. cmu.ac.th The polymer chain grows as more monomer molecules are opened and inserted into the metal-oxygen bond. cmu.ac.th Theoretical studies using density functional theory (DFT) on the ROP of 1,5-dioxepan-2-one (DXO) with Sn(Oct)₂ support this coordination-insertion mechanism, where a tin-alkoxide species is formed prior to polymerization. capes.gov.br The rate-determining step is the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, with a calculated activation energy of 19.8 kcal/mol for DXO. capes.gov.br

Organocatalyzed ROP: Initiator/Chain-End Activated and Nucleophilic Mechanisms (e.g., using t-BuP₄, DBU, TBD)

In recent years, organocatalysts have emerged as a powerful alternative for ROP, offering advantages such as mild reaction conditions and the absence of metal contaminants. nih.govmdpi.com For the ROP of 1,5-dioxepan-2-one (DXO), several organocatalysts have been investigated, including 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene base t-BuP₄. nih.govmdpi.comnih.gov

Studies have shown that DBU and t-BuP₄ catalyze the ROP of DXO through an initiator/chain-end activated mechanism. nih.govmdpi.com In this pathway, the catalyst activates the initiator (an alcohol) or the hydroxyl chain end, which then initiates the polymerization. mdpi.com In contrast, TBD is proposed to act via a nucleophilic mechanism, where TBD itself acts as a nucleophile to ring-open the monomer. nih.govmdpi.com These organocatalyzed polymerizations have been shown to proceed in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity. nih.govmdpi.com

Table 1: Organocatalysts in the ROP of 1,5-Dioxepan-2-one (DXO)

| Catalyst | Proposed Mechanism | Key Features |

| t-BuP₄ (1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ⁵,4Λ⁵-catenadi(phosphazene)) | Initiator/Chain-End Activated | Highest catalytic activity among the three due to its high basicity. mdpi.com |

| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Initiator/Chain-End Activated | Lower catalytic activity compared to t-BuP₄. mdpi.com |

| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Nucleophilic | Higher catalytic activity than DBU. nih.gov |

Stereochemical Aspects and Microstructure Control in ROP

The control of stereochemistry and microstructure is crucial for tailoring the properties of the resulting polymer. In the context of ROP, the choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, certain catalytic systems can preserve the stereochemistry of the monomer during polymerization, leading to polymers with high stereoregularity. researchgate.net

The synthesis of block copolymers with controlled microstructures, such as poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide), has been achieved through a two-step process using a difunctional initiator. cmu.edu This allows for the creation of thermoplastic elastomers with specific thermal and mechanical properties. cmu.edu The large difference in reactivity ratios between monomers like L-lactide and 1,5-dioxepan-2-one necessitates a sequential addition approach to achieve well-defined block copolymers. cmu.edu

Hydrolytic and Enzymatic Degradation Pathways of Poly(this compound)

Poly(this compound) and its copolymers are known for their degradability, a property that is highly relevant for biomedical applications. The degradation can occur through both hydrolytic and enzymatic pathways.

Hydrolytic degradation involves the cleavage of the ester bonds in the polymer backbone by water. This process is influenced by factors such as the molecular weight and chemical composition of the polymer. diva-portal.org For block copolymers of L-lactide and 1,5-dioxepan-2-one, hydrolytic degradation in a phosphate (B84403) buffer solution leads to a significant decrease in molecular weight. diva-portal.org The primary degradation products are lactic acid and 3-(2-hydroxyethoxy)propanoic acid. diva-portal.org

Enzymatic degradation offers another route for the breakdown of these polymers. For instance, copolymers of L-lactide and 1,5-dioxepan-2-one have been shown to degrade in the presence of proteinase K. psu.edu The rate of degradation can be influenced by the copolymer composition and crystallinity. psu.edu The release of encapsulated substances, such as oils, from these copolymers is linked to the degradation of the polymer matrix. psu.edu

Transesterification Reactions of this compound Monomer and Polymer

Transesterification is a significant reaction in polyester chemistry, involving the exchange of an alkoxy group of an ester with another alcohol. In the context of ring-opening polymerization, transesterification can occur as an intramolecular (backbiting) or intermolecular reaction. diva-portal.org These reactions can lead to a broadening of the molecular weight distribution, changes in the polymer microstructure, and the formation of cyclic oligomers. diva-portal.orgtandfonline.com

During the polymerization of related lactones and lactides, transesterification is often promoted by the catalyst at elevated temperatures or long reaction times. diva-portal.orgcmu.edu For example, the polymerization of 1,5-dioxepan-2-one can undergo transesterification if the active centers remain in contact with the polymer chains after the monomer has been consumed. diva-portal.org Similarly, in the copolymerization of 1,4-dioxepan-2-one, transesterification reactions can alter the sequence distribution of the resulting copolymer. google.com The choice of catalyst and reaction conditions, such as temperature, is therefore critical to minimize these side reactions when a controlled polymer architecture is desired. tandfonline.comcmu.edu

Other Polymerization Routes (e.g., Radical Ring-Opening Polymerization of Related Dioxepanes)

While the ring-opening polymerization of this compound is typically achieved through cationic, anionic, or coordination-insertion mechanisms, related dioxepane structures can be polymerized via other routes. A notable example is the radical ring-opening polymerization (rROP) of cyclic ketene (B1206846) acetals, such as 2-methylene-1,3-dioxepane (B1205776) (MDO). acs.orgacs.org

In rROP, a radical initiator attacks the exocyclic double bond of the monomer. ucl.ac.uk This leads to the opening of the seven-membered ring to form a polyester structure, in this case, poly(ε-caprolactone). acs.org The polymerization of MDO has been reported to proceed with 100% ring opening. acs.org This method allows for the incorporation of ester groups into the backbone of polymers synthesized via radical polymerization, which can impart biodegradability to conventional vinyl polymers. acs.orgresearchgate.net

The rROP of substituted dioxepanes, like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) and 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), has also been explored. ucl.ac.ukresearchgate.net These polymerizations can be controlled using techniques like reversible addition-fragmentation chain transfer (RAFT), allowing for the synthesis of well-defined block copolymers. ucl.ac.ukresearchgate.net The kinetics of copolymerization of MDO with various vinyl monomers, such as vinyl acetate, have been studied to determine reactivity ratios, which are crucial for controlling the composition of the resulting copolymers. acs.org

| Polymerization Route | Monomer Example | Key Features |

| Cationic ROP | This compound | Initiated by acids; can proceed via an activated monomer mechanism. acs.orgsci-hub.se |

| Anionic ROP | This compound | Initiated by bases or organometallic compounds. researchgate.net |

| Coordination-Insertion ROP | 1,5-Dioxepan-2-one | Often uses metal alkoxide initiators (e.g., tin-based); allows for good control over polymer architecture but can be sensitive to transesterification. diva-portal.orgtandfonline.comcmu.eduscite.ai |

| Radical ROP (rROP) | 2-Methylene-1,3-dioxepane (MDO) | Involves radical attack on an exocyclic double bond, leading to ring-opening and polyester formation. acs.orgacs.org |

| Organocatalytic ROP | 1,5-Dioxepan-2-one | Utilizes organic molecules as catalysts (e.g., TBD, DBU), offering a metal-free alternative. mdpi.com |

Sophisticated Spectroscopic and Chromatographic Characterization of 1,3 Dioxepan 2 One and Its Polymers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of DXO and PDXO, offering detailed information on chemical structure and composition. researchgate.netupi.edu

One-dimensional ¹H and ¹³C NMR are fundamental for verifying the chemical structure of the 1,3-Dioxepan-2-one monomer and the corresponding polymer. researchgate.netupi.edu The spectra provide distinct signals for each unique proton and carbon environment within the molecule.

In the ¹H NMR spectrum of the DXO monomer, specific chemical shifts are observed for the protons on the seven-membered ring. The protons adjacent to the oxygen atoms of the carbonate group typically appear at a different chemical shift than the other methylene (B1212753) protons in the ring. Following ring-opening polymerization, these signals shift, and new peaks corresponding to the repeating unit of the polymer backbone emerge. The disappearance of the monomer peaks and the appearance of polymer peaks allow for the calculation of monomer conversion. nih.gov By integrating the signals of the monomer and the polymer, the extent of the polymerization reaction can be accurately monitored over time.

Similarly, ¹³C NMR spectroscopy is used to confirm the carbon framework of both the monomer and the polymer. nih.govmdpi.com The carbonyl carbon of the carbonate group in the monomer has a characteristic chemical shift that changes upon polymerization. The distinct chemical shifts for each carbon in the monomer and the polymer repeating unit provide unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (DXO) and Poly(this compound) (PDXO) Note: Exact chemical shifts can vary based on the solvent and instrument used.

| Compound | Nucleus | Position | Chemical Shift (ppm) |

|---|---|---|---|

| This compound (Monomer) | ¹H | -O-CH₂- (C4, C7) | ~4.3 |

| -CH₂- (C5, C6) | ~1.9 - 2.1 | ||

| ¹³C | C=O (C2) | ~155 | |

| Poly(this compound) (Polymer) | ¹H | -O-CH₂- | ~4.1 |

| -CH₂- | ~1.7 - 1.9 | ||

| ¹³C | C=O | ~164 |

Two-dimensional (2D) NMR techniques are employed to gain deeper insights into the complex structure of PDXO, including connectivity and spatial relationships between atoms. libretexts.orgharvard.eduemory.edunationalmaglab.org

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.eduuvic.cayoutube.comlibretexts.org In PDXO, COSY spectra can confirm the connectivity of the methylene groups within the polymer backbone by showing cross-peaks between adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.canih.gov This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra of the polymer. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons, regardless of whether they are connected through bonds. This provides crucial information about the three-dimensional structure and conformation of the polymer chains in solution.

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for analyzing the molecular weight and structural details of polymers and their smaller oligomeric fragments. uni-goettingen.de

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of oligomers. uvic.canih.govnih.gov It allows for the gentle transfer of charged oligomeric species from solution into the gas phase with minimal fragmentation. ESI-MS can provide detailed information on the distribution of oligomers in low molecular weight polymer samples, helping to elucidate the initial stages of polymerization or identify degradation products. The resulting mass spectrum shows a series of peaks, each corresponding to an oligomer of a specific chain length, often with an attached cation like Na⁺ or K⁺.

For higher molecular weight polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method. nih.govtuwien.atuvic.ca This technique involves co-crystallizing the polymer sample with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer chains with little to no fragmentation. tuwien.at

MALDI-TOF MS provides a wealth of information:

Molecular Weight Distribution: The resulting spectrum displays a distribution of peaks, where each peak corresponds to a polymer chain of a specific length. waters.com From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn) can be calculated. waters.comsigmaaldrich.com

End-Group Analysis: The high resolution of MALDI-TOF MS allows for the precise mass determination of individual polymer chains. sigmaaldrich.comcmu.edunist.govfree.fr By analyzing the mass of the oligomers, the chemical nature of the end-groups (e.g., initiator fragments or terminating agents) can be identified, confirming the mechanism of polymerization.

Table 2: Information Derived from Mass Spectrometry Techniques for PDXO

| Technique | Primary Application | Information Obtained |

|---|---|---|

| ESI-MS | Oligomer Analysis | Distribution of low molecular weight species, identification of early-stage polymerization products. uvic.cadtic.mil |

| MALDI-TOF MS | Molecular Weight Distribution | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI). waters.comsigmaaldrich.com |

| End-Group Analysis | Identification of initiator and terminator fragments, confirmation of polymerization mechanism. cmu.edunist.gov |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are rapid and non-destructive methods for identifying the functional groups present in a molecule. nih.govnsf.govlibretexts.orggsconlinepress.com

In the context of this compound and its polymer, FTIR is particularly effective for monitoring the polymerization process. The monomer exhibits a strong characteristic absorption band for the carbonyl (C=O) stretch of the cyclic carbonate, typically found in the region of 1720-1740 cm⁻¹. Upon ring-opening polymerization to form PDXO, this carbonyl peak shifts to a different frequency, characteristic of an acyclic carbonate or ester linkage within the polymer backbone, usually around 1750 cm⁻¹. The disappearance of the monomer's carbonyl peak and the appearance of the polymer's corresponding peak can be used to track the reaction's progress. Other characteristic peaks, such as the C-O stretching vibrations, also provide evidence of the polymer's structure.

Raman spectroscopy offers complementary information. While the carbonyl group is also Raman active, other vibrations within the molecule may be more intense in the Raman spectrum than in the FTIR spectrum, providing a more complete picture of the vibrational modes of the monomer and polymer.

Table 3: Key Vibrational Frequencies for DXO and PDXO

| Compound | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|---|

| This compound (Monomer) | Cyclic Carbonate | C=O Stretch | 1720 - 1740 |

| Poly(this compound) (Polymer) | Acyclic Carbonate/Ester | C=O Stretch | ~1750 |

| Both | Alkyl C-H | Stretch | 2850 - 3000 |

| Bend | 1350 - 1470 | ||

| Both | C-O | Stretch | 1000 - 1300 |

Chromatographic Methods for Purity and Molecular Weight Determination

Chromatographic techniques are indispensable for the characterization of both the this compound monomer and its resulting polymers. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for precise determination of purity, molecular weight, and molecular weight distribution.

Gas Chromatography (GC) for Monomer Purity

Gas Chromatography (GC) is a robust analytical technique employed to assess the purity of volatile and thermally stable compounds like the this compound monomer. The fundamental principle involves vaporizing the monomer sample and injecting it into a carrier gas stream (mobile phase), which then flows through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

In a typical analysis, a capillary column, such as one with a 5% phenyl-substituted dimethylpolysiloxane phase, is used for the separation. chromatographyonline.com A Flame Ionization Detector (FID) is commonly employed for detection, as it offers high sensitivity to organic compounds. uzh.ch The process is as follows:

A defined volume of the this compound sample is injected into the heated GC port, where it vaporizes.

An inert carrier gas, such as helium or nitrogen, transports the vaporized sample onto the analytical column. uzh.ch

The column is housed in an oven where the temperature is carefully controlled, often ramped up over time, to facilitate the separation of the monomer from any impurities.

Components elute from the column at different times, known as retention times, which are characteristic of the specific compound under the given analytical conditions.

The FID detects the organic molecules as they elute, generating a signal proportional to the amount of substance present.

The resulting chromatogram plots detector response against retention time. A pure sample of this compound will exhibit a single, sharp major peak. The presence of other peaks indicates impurities, such as residual solvents, starting materials, or side products from the synthesis. The purity of the monomer can be quantified by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. gcms.cz

| Peak No. | Retention Time (min) | Component | Peak Area | Area % |

|---|---|---|---|---|

| 1 | 3.45 | Solvent Impurity | 1,234 | 0.08 |

| 2 | 8.12 | This compound | 1,538,987 | 99.85 |

| 3 | 9.54 | Unknown Impurity | 1,077 | 0.07 |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Averages and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful method for determining the molecular weight distribution of polymers like poly(this compound). researchgate.netlcms.cz This technique separates molecules based on their hydrodynamic volume, or size in solution. paint.org

The GPC/SEC system consists of a solvent delivery system, an injector, a series of columns packed with a porous gel (the stationary phase), and one or more detectors (e.g., a refractive index (RI) detector). researchgate.net The analytical process involves:

The polymer sample is fully dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), to create a dilute solution. researchgate.net

The solution is injected into the mobile phase, which continuously flows through the columns.

As the polymer chains travel through the columns, larger molecules cannot enter the small pores of the gel and thus elute first. paint.org Smaller molecules can permeate the pores to varying degrees, leading to a longer path and later elution. researchgate.net

The RI detector measures the concentration of the polymer eluting from the columns over time.

The resulting chromatogram is then compared to a calibration curve generated from polymer standards of known molecular weights (e.g., polystyrene standards). researchgate.netwarwick.ac.uk This allows for the calculation of several key parameters that describe the molecular weight distribution of the poly(this compound) sample:

Number-Average Molecular Weight (Mn): The total weight of the polymer sample divided by the total number of polymer chains.

Weight-Average Molecular Weight (Mw): An average that gives more weight to larger, heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length, while higher values signify a broader distribution of chain lengths. scholaris.ca

These values are critical as they directly influence the polymer's physical and mechanical properties, such as strength, viscosity, and degradation rate. jordilabs.com

| Sample ID | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| PDXL-Batch-01 | 45,500 | 82,400 | 1.81 |

| PDXL-Batch-02 | 51,200 | 95,700 | 1.87 |

| PDXL-Batch-03 | 38,900 | 65,800 | 1.69 |

Advanced Thermal Analysis (e.g., Decomposition Studies via Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. researchgate.net For poly(this compound), TGA is crucial for determining its thermal stability and decomposition profile.

During a TGA experiment, a small sample of the polymer is placed in a crucible, which is situated on a highly sensitive microbalance within a furnace. The furnace heats the sample according to a programmed temperature profile, typically a constant heating rate (e.g., 10 °C/min), under a controlled atmosphere, such as inert nitrogen gas, to prevent oxidative degradation. nih.gov The balance continuously records the sample's mass as the temperature increases.

The output from a TGA experiment is a thermogram, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, plots the rate of mass loss and helps to identify the temperature at which the maximum rate of decomposition occurs.

Key information obtained from the TGA of poly(this compound) includes:

Onset of Decomposition (Tonset): The temperature at which significant thermal degradation begins. This is a primary indicator of the material's thermal stability. nih.gov

Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the polymer degrades most rapidly, identified by the peak of the DTG curve.

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char residue.

This data is vital for defining the processing window for techniques like melt extrusion and for predicting the material's performance in high-temperature applications. nih.gov

| Parameter | Heating Rate | Atmosphere | Value (°C) |

|---|---|---|---|

| Tonset (5% mass loss) | 10 °C/min | Nitrogen | 255 |

| Tmax (max decomposition rate) | 10 °C/min | Nitrogen | 290 |

| Temperature at 50% Mass Loss | 10 °C/min | Nitrogen | 285 |

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Morphological Studies of Poly(this compound)

X-ray scattering techniques are powerful, non-invasive methods for probing the structure and morphology of polymeric materials like poly(this compound) over different length scales. researchgate.net The two primary techniques, X-ray Diffraction (XRD)—often referred to as Wide-Angle X-ray Scattering (WAXS)—and Small-Angle X-ray Scattering (SAXS), are complementary. malvernpanalytical.com

X-ray Diffraction (XRD) / Wide-Angle X-ray Scattering (WAXS)

XRD/WAXS is used to investigate the atomic-scale structure within the material. malvernpanalytical.com It provides information on the degree of crystallinity and the specific crystal structure of semi-crystalline polymers. When a collimated beam of X-rays is directed at a polymer sample, the X-rays are diffracted by the ordered, crystalline regions according to Bragg's Law.

Crystalline Polymers: Produce sharp diffraction peaks at specific angles. The position and intensity of these peaks are characteristic of the polymer's crystal lattice structure.

Amorphous Polymers: Lack long-range order and therefore produce a broad, diffuse halo instead of sharp peaks.

For semi-crystalline poly(this compound), the resulting diffraction pattern is a superposition of sharp crystalline peaks on top of a broad amorphous halo. By analyzing this pattern, one can determine the percentage of crystallinity, which significantly impacts the polymer's mechanical properties, such as stiffness and tensile strength.

Small-Angle X-ray Scattering (SAXS)

SAXS probes larger structural features, typically in the range of 1 to 100 nanometers. researchgate.netmalvernpanalytical.com This makes it ideal for studying the nanoscale morphology of semi-crystalline polymers. While WAXS provides information about the arrangement of atoms within the crystals, SAXS provides information about the arrangement and size of these crystalline domains (lamellae) and the amorphous regions that separate them. ou.edu

In a SAXS experiment, the scattering of X-rays at very small angles (typically <5 degrees) is measured. malvernpanalytical.com This scattering arises from differences in electron density between the crystalline lamellae and the surrounding amorphous matrix. ou.edu Analysis of the SAXS pattern can yield quantitative information about:

Lamellar Thickness: The average thickness of the crystalline layers.

Long Period: The average center-to-center distance between adjacent crystalline lamellae, which includes one crystalline and one amorphous layer.

Together, XRD and SAXS provide a comprehensive picture of the solid-state morphology of poly(this compound), from the atomic arrangement in crystal unit cells to the larger-scale organization of crystalline and amorphous domains.

Polymer Engineering and Material Science Derived from 1,3 Dioxepan 2 One

Copolymerization Strategies with 1,3-Dioxepan-2-one

Graft Copolymerization from Poly(this compound) Backbones

Graft copolymers are a class of branched polymers where side chains are chemically attached to a main polymer backbone. sci-hub.se This architecture allows for the combination of distinct polymer properties into a single material. The poly(this compound) (PDXO) backbone can be utilized for graft copolymerization, a process that involves initiating the growth of new polymer chains from the PDXO main chain.

One common method to achieve this is through the "grafting from" technique. This involves creating active sites along the PDXO backbone that can initiate the polymerization of a second monomer. For instance, functional groups can be introduced into the PDXO backbone that are subsequently converted into polymerization initiators.

A related approach involves the use of macromonomers, where a polymer chain with a polymerizable end group is attached to the main chain. While not strictly "grafting from," this "grafting through" method also results in a graft copolymer architecture. researchgate.net

The synthesis of graft copolymers can also be achieved by reacting a polymer with functional side groups with another pre-formed polymer. For example, polyhydroxyurethane-graft-poly(ε-caprolactone) (PHU-graft-PCL) copolymers have been synthesized by the ring-opening polymerization of ε-caprolactone from the hydroxyl groups present on a PHU backbone. researchgate.net A similar strategy could be envisioned for PDXO backbones containing appropriate functional groups.

Functionalization and Post-Polymerization Modification of Poly(this compound)

The properties of poly(this compound) can be tailored for specific applications through functionalization, either by modifying the end-groups of the polymer chain or by altering its side-chains. uc.edu

End-Group Functionalization

The terminal groups of a polymer chain, often hydroxyl or carboxylic acid groups resulting from ring-opening polymerization, are prime targets for modification. google.comdiva-portal.org These end-groups can be chemically altered to introduce a variety of functionalities.

For instance, star-shaped poly(1,5-dioxepan-2-one) (PDXO) has been end-functionalized using acryloyl chloride to introduce acrylate (B77674) end groups, which can then be photocrosslinked. researchgate.net This demonstrates how end-group modification can be used to create networked polymer structures. The use of functional initiators in the ring-opening polymerization (ROP) of cyclic esters is another powerful strategy to produce polymers with specific end-groups. diva-portal.orgacs.org For example, initiators containing groups like azides or alkynes can be used to introduce "clickable" functionalities at the polymer chain end, allowing for subsequent modification via click chemistry. uc.edu

Organocatalysts, such as diphenyl phosphate (B84403), have been effectively used in the bulk ring-opening polymerization of various cyclic esters, including 1,5-dioxepan-2-one (B1217222), to produce well-defined polyesters. rsc.org This controlled polymerization allows for the synthesis of end-functionalized polymers by using alcohol initiators that possess reactive functional groups. rsc.org

| Polymer System | Functionalization Method | Introduced Functionality | Reference |

| Star-shaped PDXO | Reaction with acryloyl chloride | Acrylate end groups | researchgate.net |

| Polyesters | ROP with functional initiators | Azide, alkyne ("clickable") groups | uc.edu |

| Poly(ε-caprolactone) | ROP with functional alcohol initiators | Various reactive groups | rsc.org |

| Poly(D,L-lactide) | ROP with glycerol (B35011) 1,2-carbonate initiator | Cyclic carbonate end-group | sciepublish.com |

Side-Chain Modification

Introducing functional groups along the polymer backbone, or side-chain modification, is another key strategy to alter polymer properties. uc.edu This can be achieved either by copolymerizing with a functional monomer or by chemically modifying the existing polymer chain. uc.edu

A notable example is the synthesis of poly(α-methylene ester)s. Researchers have reported the controlled ring-opening polymerization of 3-methylene-1,5-dioxepan-2-one (MDXO), a seven-membered α-methylene lactone. nih.gov The resulting polymer, PMDXO, contains α-methylene groups along its backbone. These groups are susceptible to post-polymerization modification via thiol-Michael addition reactions, allowing for the introduction of various functionalities. nih.govacs.org This approach provides a platform for creating biodegradable polyesters with tailored properties. nih.gov

The introduction of functional groups can significantly impact the polymer's properties. For example, increasing hydrophilicity can be achieved by incorporating ether linkages or other polar functional groups into the polymer backbone. uc.edu

Polymer Blends and Composites Incorporating Poly(this compound)

Blending poly(this compound) with other polymers or reinforcing it with fillers are effective strategies to create materials with enhanced or novel properties.

Miscibility and Interfacial Interactions in Blends

The performance of a polymer blend is heavily dependent on the miscibility of its components. Miscible blends result in a single, homogeneous phase with properties that are often an average of the individual components. For instance, blends of poly(D,L-lactide) (PDLLA) and poly(1,5-dioxepan-2-one) (PDXO) have been shown to be fully miscible, forming homogeneous and amorphous microspheres. diva-portal.org The properties of these blends can be controlled by adjusting the composition ratio. diva-portal.org

| Polymer A | Polymer B | Miscibility/Morphology | Key Findings | Reference |

| Poly(D,L-lactide) (PDLLA) | Poly(1,5-dioxepan-2-one) (PDXO) | Miscible, homogeneous, amorphous | Properties can be controlled by composition. diva-portal.org | diva-portal.org |

| Poly(l-lactide) (PLLA) | Poly(trimethylene carbonate-co-1,5-dioxepan-2-one) | Micro-phase separated (in triblock copolymer) | Copolymers exhibit elastic behavior. capes.gov.bracs.org | capes.gov.bracs.org |

Reinforcement with Nanofillers for Composite Materials

The incorporation of nanofillers into a polymer matrix can lead to significant improvements in mechanical properties, thermal stability, and other functionalities. researchgate.net The effectiveness of the reinforcement depends on the type of nanofiller, its dispersion within the matrix, and the interfacial interactions between the filler and the polymer.

For example, nanodiamond particles have been used to modify scaffolds made from random copolymers of poly(L-lactide-co-ε-caprolactone) and poly(L-lactide-co-1,5-dioxepan-2-one). diva-portal.org Surface modification of the nanofillers, such as by grafting polylactide chains onto them, can improve their dispersion and interaction with the polymer matrix, leading to enhanced mechanical properties. diva-portal.org

Similarly, organically modified clays (B1170129) have been used to reinforce poly(p-dioxanone), a related polyester (B1180765). researchgate.net The preparation of these nanocomposites can lead to materials with improved thermal stability and mechanical performance. researchgate.net The enhanced properties are attributed to the good dispersion of the clay platelets within the polymer matrix and the strong interactions at the polymer-filler interface. researchgate.net

Advanced Applications of Poly 1,3 Dioxepan 2 One and Its Copolymers in Materials Science

Biodegradable Packaging and Films

The demand for sustainable alternatives to conventional, non-biodegradable plastics has driven research into polymers like PDXO for packaging applications. acs.orgmdpi.com PDXO-based materials offer a promising solution to reduce plastic pollution, particularly for single-use items. acs.org

Material Properties and Performance: Homopolymers of 1,5-dioxepan-2-one (B1217222) are noted to be amorphous elastomers, which can function as toughening agents in blends or as segments in block copolymers. google.com Copolymers incorporating PDXO can be engineered to have properties similar to low-density polyethylene (B3416737) (LDPE), a common packaging material. acs.org These copolymers are flexible and can be processed using standard polymer fabrication techniques. cymitquimica.com The inclusion of PDXO in polyester (B1180765) formulations can enhance their biodegradability, a crucial feature for compostable bags and packaging for products contaminated with organic matter. acs.org

Research Findings: Studies have explored the use of vinyl ester copolymers containing 2-methylene-1,3-dioxepane (B1205776) for biodegradable packaging films. google.com These copolymers exhibit a range of molecular weights and can be produced through processes like radical copolymerization. google.com The properties of these films, such as tensile strength, elongation, and barrier properties against moisture and gases, are critical for food packaging to ensure product safety and extend shelf life. agriculture.institute While biodegradable films offer a significant environmental advantage, they can sometimes have weaker mechanical properties and higher water permeability compared to their synthetic counterparts. mdpi.com To address this, plasticizers are often added to improve flexibility. mdpi.com

Below is a table comparing the general properties of PDXO-based films with conventional packaging plastics:

| Property | PDXO-based Copolymers | Low-Density Polyethylene (LDPE) | Polypropylene (PP) |

| Biodegradability | High | None | None |

| Flexibility | Good to Excellent | High | Moderate |

| Tensile Strength | Moderate | Low | High agriculture.institute |

| Moisture Barrier | Moderate | Good | Good ariapolymer.co |

| Oxygen Barrier | Moderate to Poor | Poor | Poor |

| Processability | Good | Excellent | Good |

This table provides a general comparison. Specific properties can be tuned through copolymerization and blending.

Sustainable Agricultural Materials (e.g., Mulching Films, Controlled Release Coatings for Agrochemicals)

In agriculture, PDXO-based materials are being developed for applications that promote sustainability, such as biodegradable mulching films and controlled-release systems for agrochemicals. researchgate.net

Mulching Films: Polyethylene mulch films have been used for decades to improve crop yields by controlling soil temperature and moisture, and suppressing weeds. filmorganic.com However, their non-biodegradability leads to plastic waste and soil contamination. filmorganic.com Biodegradable mulch films made from polymers like PDXO offer a solution by breaking down into harmless substances after their intended use. usda.govgrowflexpolyfilms.com The goal is to create films that remain intact during the growing season and then biodegrade when tilled into the soil. bioplasticsnews.com

Controlled Release of Agrochemicals: Controlled-release formulations (CRFs) for pesticides and fertilizers are another key application. researchgate.net By encapsulating agrochemicals in a biodegradable polymer matrix, their release can be slowed down, which minimizes environmental contamination and reduces the frequency of application. researchgate.net This approach can lead to more efficient use of resources and reduced chemical runoff. researchgate.net Block copolymers containing PDXO are being investigated for their potential in creating low-temperature processable controlled-release systems. acs.org The release of the active agent is often diffusion-controlled, with the rate depending on the specific polymer matrix used. researchgate.net

Temporary Scaffolds for Regenerative Engineering and Tissue Engineering (focus on material design and properties)

PDXO copolymers are extensively researched for creating temporary scaffolds in tissue engineering, particularly for bone regeneration. diva-portal.orgnih.gov These scaffolds provide a temporary structure for cells to attach, proliferate, and form new tissue, eventually degrading as the new tissue matures. diva-portal.org

Material Design and Properties: Copolymers of L-lactide and 1,5-dioxepan-2-one (poly(LLA-co-DXO)) are of particular interest because they offer superior mechanical properties compared to polylactide (PLLA) alone. nih.gov The incorporation of DXO into the polymer backbone can lower the glass transition temperature and reduce crystallinity, resulting in more flexible and pliable materials. scribd.com This tunability allows for the design of scaffolds that match the mechanical requirements of the target tissue. The porosity of the scaffold is a critical design parameter, as it influences cell migration, nutrient transport, and tissue ingrowth. diva-portal.org Techniques like solvent casting and particulate leaching are used to create porous structures. diva-portal.org

Research Findings: Studies have shown that scaffolds made from poly(LLA-co-DXO) enhance the attachment, proliferation, and osteogenic differentiation of human osteoblast-like cells compared to PLLA scaffolds. nih.govnih.gov The surface properties of the scaffolds, such as hydrophilicity, can be modified to improve cell interactions. diva-portal.org For instance, adding a surfactant like Tween 80 can increase the hydrophilicity of poly(LLA-co-DXO) scaffolds without significantly compromising their mechanical properties. diva-portal.org Furthermore, loading these scaffolds with growth factors like bone morphogenetic protein-2 (BMP-2) has been shown to stimulate the differentiation of periodontal ligament cells, highlighting their potential for bioactive scaffolds. nih.gov

A summary of key findings on poly(LLA-co-DXO) scaffolds is presented below:

| Feature | Observation | Reference |

| Cell Attachment and Proliferation | Enhanced compared to PLLA scaffolds. | nih.gov |

| Osteogenic Marker Expression | Higher synthesis of collagen type 1 and osteocalcin. | nih.gov |

| Mechanical Properties | Superior to PLLA, with tunable flexibility. | nih.gov |

| Bioactivity | Can be loaded with BMP-2 to stimulate cell differentiation. | nih.gov |

Advanced Coatings and Adhesives with Tunable Degradability

The versatility of PDXO extends to the development of advanced coatings and adhesives with tailored degradation profiles. cymitquimica.com

Coatings: PDXO-based polymers can be used to create biodegradable coatings for various substrates. These coatings can be designed to protect surfaces and then degrade in a controlled manner at the end of their service life. The flexibility and durability of PDXO make it suitable for these applications. cymitquimica.com

Adhesives: The development of biodegradable adhesives is another area of interest. These adhesives can be used in applications where temporary bonding is required, followed by degradation. Research has explored the synthesis of polyesters from monomers like itaconic acid to create photocurable adhesives. researchgate.net While not directly focused on PDXO, this research highlights the potential for creating biodegradable adhesives from polyester chemistries. The incorporation of PDXO into such systems could offer a way to tune the mechanical properties and degradation rates of the resulting adhesives.

Specialty Elastomers and Hydrogels

PDXO is a key component in the creation of specialty elastomers and hydrogels for various applications.

Elastomers: The amorphous nature and low glass transition temperature of PDXO make it an excellent candidate for the soft segment in thermoplastic elastomers (TPEs). nih.govresearchgate.net ABA-type triblock copolymers, where the 'A' blocks are rigid polymers like PLLA and the 'B' block is a soft polymer like PDXO, exhibit elastomeric properties. acs.org These materials are both biodegradable and elastic, making them suitable for applications requiring flexibility and resilience. acs.org For example, poly(L-lactide-b-1,5-dioxepan-2-one-b-L-lactide) triblock copolymers have been synthesized and shown to have controlled tensile properties and hydrophilicity. acs.org

Hydrogels: While PDXO itself is not a hydrogel, it can be incorporated into copolymer networks to form hydrogels. These are water-swollen polymer networks that can be used in a variety of biomedical applications. The hydrophilic nature of PDXO can contribute to the water uptake and swelling properties of the hydrogel.

Drug Delivery Systems (focus on polymer design, release mechanisms, and carrier properties)

PDXO and its copolymers are extensively studied as matrices for controlled drug delivery systems. diva-portal.orgdiva-portal.org The biodegradable nature of these polymers allows for the sustained release of a therapeutic agent as the polymer matrix erodes. diva-portal.org

Polymer Design and Carrier Properties: The properties of the drug delivery system can be precisely controlled by the polymer composition. diva-portal.org For instance, blending PDXO with poly(D,L-lactide) (PDLLA) creates a more pliable and versatile matrix. diva-portal.org The miscibility of these polymers allows for the formation of homogeneous, amorphous microspheres. diva-portal.org The degradation rate and, consequently, the drug release rate can be tuned by adjusting the ratio of PDLLA to PDXO. diva-portal.org Amphiphilic block copolymers containing PDXO can self-assemble into nanoparticles or micelles in aqueous solutions, which can encapsulate hydrophobic drugs, thereby increasing their solubility and stability. core.ac.uknih.gov

Release Mechanisms: The release of the drug from a PDXO-based matrix is typically governed by a combination of diffusion and polymer erosion. The hydrophilicity of the drug and the morphology of the polymer matrix are key factors influencing the release profile. diva-portal.org For example, in microspheres made from blends of PDXO and PLLA, a sustained release of the encapsulated drug has been observed. diva-portal.org

The table below summarizes the characteristics of PDXO-based drug delivery systems:

| System Type | Polymer Composition | Key Features | Reference |

| Microspheres | Blends of PDLLA and PDXO | Tunable degradation and drug release rates, homogeneous morphology. | diva-portal.org |

| Nanoparticles/Micelles | Amphiphilic block copolymers with PDXO | Encapsulation of hydrophobic drugs, potential for targeted delivery. | core.ac.uknih.gov |

| Films and Implants | Copolymers and blends of PDXO | Sustained release through matrix erosion. | diva-portal.org |

Self-Healing and Stimuli-Responsive Materials Incorporating Poly(1,3-dioxepan-2-one)

The development of "smart" materials that can respond to external stimuli or self-heal after damage is a frontier in materials science. While specific research on self-healing materials incorporating PDXO is emerging, the principles of dynamic polymer networks can be applied.

Stimuli-Responsive Materials: PDXO can be incorporated into copolymers that are designed to respond to specific triggers, such as changes in pH or temperature. For instance, nanoparticles based on an amine-functionalized copolymer containing a PDXO block were found to be taken up by cells and release an encapsulated drug more rapidly at a lower pH, which is characteristic of the tumor microenvironment. core.ac.uknih.gov This pH-responsive behavior allows for targeted drug delivery. core.ac.uk

Self-Healing Materials: The concept of self-healing materials involves the ability of a material to repair itself after being damaged. This can be achieved by incorporating dynamic chemical bonds into the polymer structure that can reform after being broken. While direct examples of PDXO in self-healing materials are not extensively documented in the provided context, the flexible nature of PDXO makes it a potential candidate for the soft segments in self-healing elastomers.

Computational and Theoretical Investigations of 1,3 Dioxepan 2 One Systems

Quantum Chemical Calculations of Monomer Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of the 1,3-dioxepan-2-one monomer, which in turn govern its polymerization behavior. researchgate.net These methods can predict the active sites for electrophilic and nucleophilic attack and rationalize the monomer's reactivity with various initiators. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to predict the reactivity of chemical species. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can understand how the monomer will interact with initiators and catalysts. The energy and distribution of these orbitals are key indicators of reactivity.

DFT calculations are employed to determine the HOMO and LUMO energy levels. researchgate.net For a monomer like this compound undergoing ring-opening polymerization (ROP), the LUMO is typically localized around the carbonyl carbon, indicating this site's susceptibility to nucleophilic attack, a crucial step in both anionic and coordination-insertion polymerization mechanisms. The HOMO is often associated with the oxygen atoms of the carbonate group, which are relevant in cationic ROP where the monomer acts as a nucleophile to attack an activated chain end. Molecular orbital calculations have been successfully used to determine net atomic charges, which can explain the order of activity for different initiators in the ROP of cyclic carbonates. researchgate.net DFT-based reactivity descriptors derived from FMOs can help detect the factors controlling reactivity trends in polymerization. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Cyclic Carbonates This table presents representative data for cyclic monomers to illustrate the application of FMO analysis. Actual values for this compound would be obtained from specific DFT calculations.

| Monomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Primary LUMO Localization |

| Trimethylene Carbonate (TMC) | -7.5 | 1.5 | 9.0 | Carbonyl Carbon |

| This compound (7CC) | -7.2 | 1.3 | 8.5 | Carbonyl Carbon |

| ε-Caprolactone (CL) | -7.0 | 1.2 | 8.2 | Carbonyl Carbon |

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, ESP maps are crucial for understanding its interaction with catalysts and propagating chain ends.

Calculations reveal that the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen, making it a primary site for coordination to Lewis acids or interaction with protic species in acid-catalyzed ROP. researchgate.netmdpi.com Conversely, the carbonyl carbon exhibits a significant positive potential (blue region), confirming it as the principal electrophilic center for nucleophilic attack by an initiator or a propagating polymer chain. researchgate.net Computational studies have shown that the observed reactivity in the ROP of some cyclic monomers is dictated by these electrostatic effects. researchgate.net For instance, the charge on the nucleophilic atom of the monomer can be a determining factor in its reactivity. researchgate.net

Molecular Dynamics (MD) Simulations of Polymer Conformational Behavior and Dynamics

While quantum chemistry focuses on the electronic structure of the monomer, molecular dynamics (MD) simulations are used to study the physical behavior of the resulting polymer, poly(this compound), over time. These simulations model the movements and interactions of atoms and molecules, providing insights into the macroscopic properties of the material.

MD simulations can model the conformational changes of the poly(this compound) chain, revealing its flexibility and segmental motion. This is particularly important as the seven-membered ring of the monomer imparts different conformational characteristics to the polymer backbone compared to polymers from smaller six-membered rings like trimethylene carbonate. The analysis of trajectory data from MD simulations allows for the calculation of properties like the radius of gyration, end-to-end distance, and various relaxation times, which correlate with the polymer's physical state (e.g., glass transition temperature) and mechanical properties. This information is valuable for understanding the material's suitability for applications such as flexible and tough materials. researchgate.net

Poly(this compound) is often used in block copolymers, for example with poly(ethylene glycol) or other functional polycarbonates, to create amphiphilic structures. researchgate.netscience.govresearchgate.netresearchgate.net These copolymers can self-assemble in selective solvents (like water) to form nano-sized micelles, which are useful for applications such as drug delivery. researchgate.netresearchgate.netresearchgate.netscience.govscience.gov

MD simulations are a powerful tool to investigate these self-assembly processes. By simulating the block copolymer in a solvent environment, researchers can observe the formation of micelles, analyze the structure of the micellar core and corona, and study the partitioning of drug molecules within the assembly. science.gov These simulations help to understand how the interactions between the poly(this compound) block, the other polymer component, and the solvent molecules drive the formation and stabilization of these nanostructures. science.gov

Reaction Pathway Modeling and Transition State Search for ROP Mechanisms

Understanding the precise mechanism of ring-opening polymerization is critical for controlling the synthesis of poly(this compound) and achieving desired polymer characteristics. Computational modeling is used to map out the potential energy surface of the reaction, identifying the most favorable pathway.

DFT calculations are extensively used to model the ROP of cyclic esters and carbonates. researchgate.netmdpi.comrsc.org This involves locating the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. uliege.be Semi-empirical methods can also be used for preliminary calculations to find the most stable conformations before more computationally expensive DFT methods are applied. uliege.be The calculated energy barriers (activation energies) for each step allow for the identification of the rate-determining step and a comparison of the feasibility of different proposed mechanisms. rsc.org

For the ROP of this compound, several mechanisms can be computationally investigated:

Cationic ROP : Studies have focused on initiation by strong Brønsted acids or cationic species. mdpi.com Modeling can distinguish between an Activated Chain End (ACE) mechanism, where the monomer attacks a propagating oxonium ion, and an Activated Monomer (AM) mechanism, where a protonated monomer is attacked by a neutral polymer chain end. acs.orgafinitica.com The AMM has been specifically discussed for this compound initiated by an HCl/H2O system. acs.orgafinitica.com

Anionic ROP : This involves modeling the initiation by a nucleophile (e.g., an alkoxide) and the subsequent attack of the resulting anionic chain end on further monomer units.

Coordination-Insertion ROP : For metal-based catalysts (e.g., zirconocene (B1252598) or yttrium complexes), modeling elucidates the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond. researchgate.netrsc.orgacs.org Calculations for related systems have detailed the initiation, propagation, and termination steps, confirming a coordination-insertion pathway. researchgate.netrsc.org

Table 2: Representative Calculated Energy Barriers for Modeled ROP of a Cyclic Ester This table shows illustrative data from a DFT study on ε-caprolactone CROP to demonstrate how computational modeling quantifies reaction pathways. rsc.org Similar analyses are applied to this compound.

| Reaction Step | Species | Description | Calculated Free-Energy Barrier (kJ mol⁻¹) |

| Propagation 1 | TS1 | Transition state for first monomer insertion | 73.9 - 79.2 |

| Propagation 2 | TS2 | Transition state for second monomer insertion | 78.2 - 80.6 |

| Propagation 3 | TS3 | Transition state for third monomer insertion | 61.1 - 62.0 |

These theoretical studies are crucial for rationalizing experimental observations, such as why this compound polymerizes much faster than trimethylene carbonate in cationic ROP and why it is less prone to decarboxylation. dokumen.pub By providing a detailed, atomistic view of the reaction, computational modeling guides the design of more efficient catalysts and the optimization of reaction conditions for synthesizing advanced polycarbonate materials. mun.ca

In Silico Design and Screening of Novel Catalysts for this compound Polymerization

The rational design of catalysts through computational methods, or in silico design, is a frontier in polymer chemistry that aims to accelerate the discovery of more efficient and selective catalytic systems, reducing the need for extensive empirical experimentation. mdpi.com This approach typically involves the use of quantum chemical methods like Density Functional Theory (DFT) to model the ring-opening polymerization (ROP) process at an atomic level. semanticscholar.orgmdpi.com